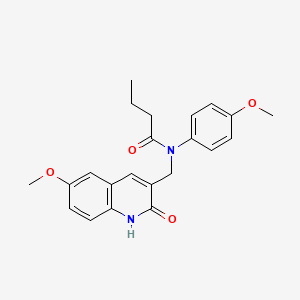
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora-A kinase. Aurora-A kinase is a protein that regulates cell division and is often overexpressed in cancer cells. HMN-214 has been found to have potential as an anti-cancer drug and has been the subject of scientific research for several years.
Mecanismo De Acción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide works by inhibiting the activity of Aurora-A kinase, which is involved in regulating cell division. By inhibiting this protein, this compound disrupts the cell cycle and prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is that it has been found to be relatively non-toxic to normal cells, which is important for developing a safe and effective cancer treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide. One area of focus could be on developing more effective methods for delivering the drug to cancer cells, such as through targeted nanoparticles. Another potential direction could be on exploring the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could involve clinical trials. Overall, this compound shows promise as a potential anti-cancer drug, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide involves several steps, including the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 4-methoxybenzylamine, followed by reduction of the resulting imine with sodium borohydride. The product is then coupled with butyric anhydride to form the final compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been the subject of several scientific studies focused on its potential as an anti-cancer drug. In vitro studies have shown that this compound inhibits the growth of cancer cells, including those from breast, lung, and colon cancers. In vivo studies have also shown promising results, with this compound reducing tumor growth in mice.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-5-21(25)24(17-6-8-18(27-2)9-7-17)14-16-12-15-13-19(28-3)10-11-20(15)23-22(16)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLSEQDCCGLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

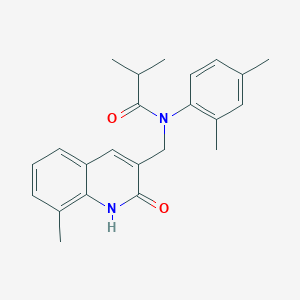
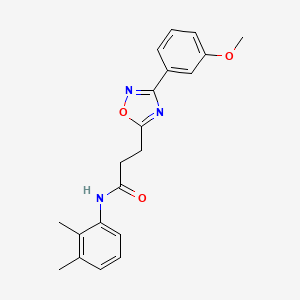
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
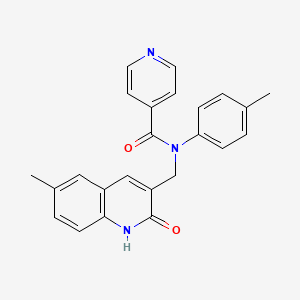
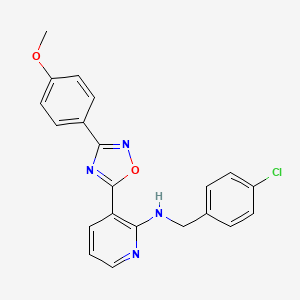
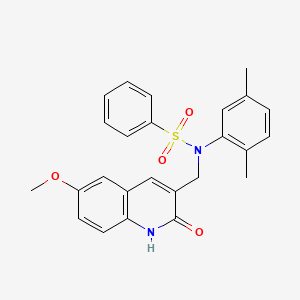
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
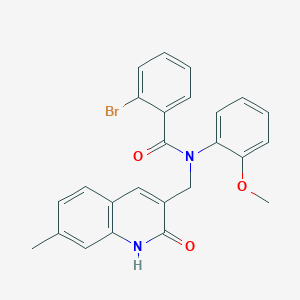
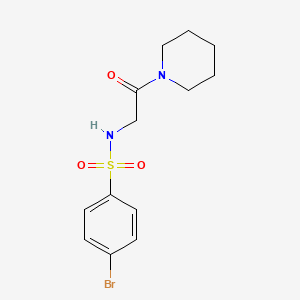
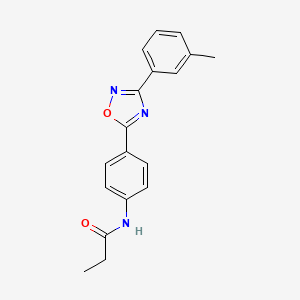
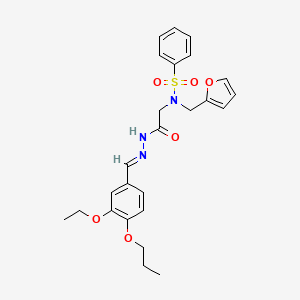
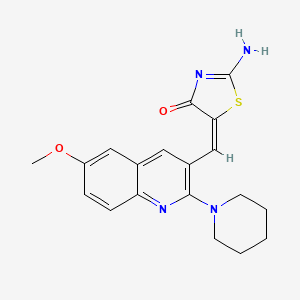

![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)